molecular formula C27H23NO B14122242 N-(4'-Ethoxy-[1,1'-biphenyl]-2-yl)-1,1-diphenylmethanimine

N-(4'-Ethoxy-[1,1'-biphenyl]-2-yl)-1,1-diphenylmethanimine

Cat. No.: B14122242
M. Wt: 377.5 g/mol
InChI Key: VYTCOEDNBXSFFW-UHFFFAOYSA-N
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Description

N-(4’-Ethoxy-[1,1’-biphenyl]-2-yl)-1,1-diphenylmethanimine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an ethoxy group attached to the biphenyl structure and a diphenylmethanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4’-Ethoxy-[1,1’-biphenyl]-2-yl)-1,1-diphenylmethanimine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of N-(4’-Ethoxy-[1,1’-biphenyl]-2-yl)-1,1-diphenylmethanimine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4’-Ethoxy-[1,1’-biphenyl]-2-yl)-1,1-diphenylmethanimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(4’-Ethoxy-[1,1’-biphenyl]-2-yl)-1,1-diphenylmethanimine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4’-Ethoxy-[1,1’-biphenyl]-2-yl)-1,1-diphenylmethanimine is unique due to its specific structural features, such as the combination of an ethoxy group and a diphenylmethanimine moiety.

Properties

Molecular Formula

C27H23NO

Molecular Weight

377.5 g/mol

IUPAC Name

N-[2-(4-ethoxyphenyl)phenyl]-1,1-diphenylmethanimine

InChI

InChI=1S/C27H23NO/c1-2-29-24-19-17-21(18-20-24)25-15-9-10-16-26(25)28-27(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-20H,2H2,1H3

InChI Key

VYTCOEDNBXSFFW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=CC=C2N=C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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